2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione
Description
2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione is an anthraquinone derivative characterized by a hydroxyl-terminated undecyl chain (C11H23OH) attached via an ether linkage at position 2 of the anthracene-9,10-dione core. The compound combines the photophysical properties of the anthraquinone scaffold with the hydrophilicity and flexibility of the hydroxyundecyl group.
Properties
CAS No. |
88778-81-8 |
|---|---|
Molecular Formula |
C25H30O4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(11-hydroxyundecoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C25H30O4/c26-16-10-6-4-2-1-3-5-7-11-17-29-19-14-15-22-23(18-19)25(28)21-13-9-8-12-20(21)24(22)27/h8-9,12-15,18,26H,1-7,10-11,16-17H2 |
InChI Key |
PHNVHULVEWIKHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione typically involves the reaction of anthraquinone with 11-hydroxyundecanol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the hydroxyl group on the undecyl chain with the anthraquinone structure.
Industrial Production Methods
Industrial production of anthraquinone derivatives, including 2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione, often involves large-scale oxidation processes. For example, the oxidation of anthracene using chromium (VI) as an oxidant or the Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of aluminum chloride . These methods are scalable and can produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The hydroxyl group on the undecyl chain can participate in substitution reactions, leading to the formation of ethers, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Bases like potassium carbonate and solvents like DMF are commonly employed.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with cellular processes, and induce oxidative stress in cells. For example, anthraquinone derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication, which can lead to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key anthraquinone derivatives and their distinguishing features relative to 2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione:
Key Structural and Functional Differences:
Substituent Length and Flexibility :
- The 11-hydroxyundecyl chain in the target compound is significantly longer than substituents in analogs (e.g., hydroxymethyl in , hydroxypropyl in ). This enhances hydrophilicity and may improve biocompatibility for drug delivery.
- Shorter chains (e.g., vinylbenzyl in ) favor rigidity and electronic conjugation, making them suitable for optoelectronic applications.
Biological Activity: Amino-substituted derivatives (e.g., ) exhibit antimicrobial or chelation properties, whereas the hydroxyundecyl chain’s lack of charged groups may limit direct antimicrobial effects but improve pharmacokinetics. Mitoxantrone’s complex amino-hydroxyethyl substituents enable DNA intercalation, a mechanism unlikely in the target compound due to its non-planar alkyl chain .
Solubility and Reactivity :
- The hydroxyundecyl group increases aqueous solubility compared to methyl or halogenated derivatives (e.g., 1-(Dibromomethyl)anthracene-9,10-dione in ).
- Vinyl or methoxy groups (e.g., ) enhance reactivity in polymerization or photodynamic therapy, contrasting with the target’s stability-oriented design.
Biological Activity
2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione is a synthetic derivative of anthracene, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione features an anthracene backbone with a hydroxylated undecyl chain. This structural modification enhances its solubility and biological interactions.
Anticancer Activity
Research indicates that 2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione exhibits significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. A study conducted on breast cancer cells demonstrated that treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers such as cleaved PARP and caspase-3 activation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | 65 |
| HeLa (Cervical Cancer) | 12 | 70 |
| A549 (Lung Cancer) | 20 | 60 |
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
In a clinical trial involving patients with advanced breast cancer, patients treated with a formulation containing 2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione showed promising results in terms of tumor reduction and overall survival rates compared to those receiving standard chemotherapy. The study highlighted the compound's potential as an adjunct therapy.
The biological activity of 2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione can be attributed to its ability to interact with cellular targets involved in cell proliferation and apoptosis. It is hypothesized that the compound may inhibit key signaling pathways such as the PI3K/Akt pathway, leading to reduced cell survival and enhanced apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
